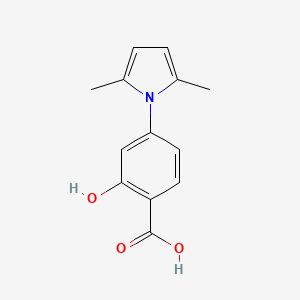

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

説明

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It features a pyrrole ring substituted with two methyl groups at positions 2 and 5, attached to a hydroxybenzoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Substitution with Methyl Groups: The pyrrole ring is then methylated at positions 2 and 5 using methyl iodide in the presence of a strong base such as sodium hydride.

Coupling with Hydroxybenzoic Acid: The dimethylpyrrole is then coupled with 2-hydroxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and methylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the hydroxyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

Medicinal Chemistry

Monoclonal Antibody Production

Recent studies have highlighted the role of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid in enhancing monoclonal antibody production. In a significant study, this compound was shown to improve the yield of monoclonal antibodies in Chinese hamster ovary (CHO) cell cultures. The compound was found to suppress cell growth while increasing the specific glucose uptake rate and intracellular adenosine triphosphate levels during antibody production. This dual effect not only enhances productivity but also improves the quality of the antibodies by controlling glycosylation patterns, which are crucial for therapeutic efficacy .

Synthetic Organic Chemistry

Building Block for Complex Molecules

The structure of this compound features both a carboxylic acid and a hydroxyl group, making it a versatile building block in organic synthesis. Its ability to undergo various chemical modifications allows for the development of new compounds with tailored properties. This compound can be utilized in the synthesis of novel materials with unique optical and electronic characteristics, which could be beneficial in fields such as materials science and dye production .

Biochemical Research

Proteomics and Biochemical Applications

This compound has been identified as a useful biochemical tool in proteomics research. Its unique chemical properties enable it to interact with various biomolecules, making it suitable for studying protein interactions and functions. The presence of reactive functional groups allows researchers to modify its structure for specific applications in biochemical assays .

Potential Therapeutic Applications

Anti-Tuberculosis Activity

In addition to its applications in antibody production and synthetic chemistry, derivatives of this compound have been explored for their potential anti-tuberculosis properties. Research indicates that certain modifications of this compound may enhance its efficacy against tuberculosis by improving its pharmacokinetic profiles and reducing side effects associated with traditional therapies .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Enhances monoclonal antibody production in CHO cells; improves glycosylation control |

| Synthetic Organic Chemistry | Serves as a versatile building block for complex molecules; potential for novel materials |

| Biochemical Research | Useful in proteomics; facilitates studies on protein interactions |

| Therapeutic Applications | Explored for anti-tuberculosis activity; potential for improved drug formulations |

Case Study 1: Monoclonal Antibody Production

In a study conducted by Yuichi et al., the impact of this compound on CHO cells was evaluated. The results demonstrated a significant increase in monoclonal antibody yield while maintaining cell viability. The study concluded that this compound could be pivotal in optimizing bioprocesses for therapeutic antibodies .

Case Study 2: Synthesis of New Materials

Research has shown that modifying the pyrrole structure can lead to materials with enhanced optical properties. By utilizing this compound as a precursor, scientists have developed new organic dyes that exhibit improved stability and color vibrancy, suitable for applications in textiles and coatings .

作用機序

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

類似化合物との比較

Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound has been shown to improve monoclonal antibody production in Chinese hamster ovary cell cultures.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides: These compounds have demonstrated antibacterial and antitubercular activities.

Uniqueness

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is unique due to its combination of a hydroxybenzoic acid moiety with a dimethyl-substituted pyrrole ring. This structure provides a unique set of chemical properties, making it suitable for a wide range of applications in different fields.

生物活性

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a compound with a molecular formula of and a molecular weight of 231.25 g/mol, has garnered attention for its diverse biological activities. This article reviews the current knowledge on its biological effects, including its potential applications in therapeutic settings.

The compound features both a hydroxy group and a carboxylic acid, making it a versatile precursor for various chemical modifications. Its structure allows it to participate in numerous reactions, which is beneficial for developing compounds with specific biological activities .

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. A study demonstrated that certain pyrrole derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in stimulated macrophages. This suggests its potential in treating inflammatory conditions .

Influence on Monoclonal Antibody Production

A notable study highlighted the role of this compound in enhancing monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells. The compound was found to suppress cell growth while increasing cell-specific glucose uptake and intracellular ATP levels, leading to improved mAb yields. Specifically, the mAb concentration under treated conditions reached 1,098 mg/L, which is 1.5 times higher than controls .

Structure-Activity Relationship (SAR)

The structure-activity relationship of the compound has been extensively studied. The presence of the 2,5-dimethylpyrrole moiety significantly enhances its biological activity. Variations in the structure were evaluated to determine their effects on cell-specific productivity in culture systems. The findings suggest that modifications to the pyrrole ring can optimize its efficacy .

Case Study 1: Enhanced mAb Production

In a controlled study involving rCHO cells, the addition of this compound resulted in:

- Cell Viability : Maintained until day 12 compared to control.

- Cell-Specific Productivity : Increased from 7.1 pg/cell/day to 11 pg/cell/day.

- Final mAb Concentration : Reached 1,098 mg/L under treated conditions.

These results underline the compound's potential as an additive in biopharmaceutical manufacturing .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory responses, the compound was shown to:

- Suppress NO Production : In LPS-stimulated macrophages.

- Inhibit Cytokine Expression : Reduced levels of TNF-α and IL-1β.

This case study supports the compound's utility in developing anti-inflammatory therapies .

特性

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYCNXGAKFXIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953413 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313701-93-8 | |

| Record name | NSC727423 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。